Cimetropium Bromide

muscarinic receptor antagonist pA2 affinity antispasmodic potency

Cimetropium bromide is a semi-synthetic quaternary ammonium antimuscarinic agent derived from scopolamine, classified under ATC code A03BB05 (belladonna alkaloids, semisynthetic, quaternary ammonium compounds). It acts as a competitive antagonist at muscarinic acetylcholine receptors in gastrointestinal smooth muscle, inhibiting acetylcholine-mediated contractions to reduce spasms and abdominal pain.

Molecular Formula C21H28BrNO4
Molecular Weight 438.4 g/mol
Cat. No. B1237031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetropium Bromide
Synonymscimetropium
DA 3177
DA-3177
scopolamine N-(cyclopropylmethyl)bromide
Molecular FormulaC21H28BrNO4
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]
InChIInChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m0./s1
InChIKeyWDURTRGFUGAJHA-MMQBYREUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimetropium Bromide for Research and Clinical Procurement: Antispasmodic Class Profile and Baseline Characteristics


Cimetropium bromide is a semi-synthetic quaternary ammonium antimuscarinic agent derived from scopolamine, classified under ATC code A03BB05 (belladonna alkaloids, semisynthetic, quaternary ammonium compounds) [1]. It acts as a competitive antagonist at muscarinic acetylcholine receptors in gastrointestinal smooth muscle, inhibiting acetylcholine-mediated contractions to reduce spasms and abdominal pain [2]. Indicated primarily for irritable bowel syndrome (IBS), biliary colic, and infantile colic, cimetropium bromide is administered orally or intravenously and has been marketed in Italy and several other countries under brand names including Alginor [2]. Its pharmacological profile includes both antimuscarinic and direct myolytic actions, distinguishing it within the broader class of smooth muscle relaxants [2].

Why Cimetropium Bromide Cannot Be Interchanged with Other Quaternary Ammonium Antispasmodics


Quaternary ammonium antispasmodics—including cimetropium bromide, hyoscine butylbromide (butylscopolamine), otilonium bromide, and pinaverium bromide—share a common structural motif but diverge sharply in tissue distribution, oral bioavailability, receptor selectivity, and auxiliary pharmacological mechanisms [1]. Cimetropium exhibits a unique discontinuous oral absorption profile (1–4% bioavailability) and preferential colonic tissue accumulation that differs fundamentally from hyoscine butylbromide (<1% renal bioavailability, negligible systemic exposure) and pinaverium (8–10% absorption, hepato-biliary excretion) [2][3]. Furthermore, cimetropium possesses direct myolytic activity and inhibits BaCl₂- and 5-HT-induced contractions, which are not shared by all class members [1]. These pharmacodynamic and pharmacokinetic distinctions mean that efficacy, safety margins, and optimal clinical application contexts are compound-specific; generic substitution without evidence of therapeutic equivalence risks both efficacy failure and off-target effects [1][2].

Cimetropium Bromide: Direct Quantitative Differentiation Evidence Against Closest Comparators


Muscarinic Antagonist Affinity: Cimetropium Bromide pA2 Values vs Atropine and Butylscopolamine in Guinea-Pig Isolated Tissue Preparations

In isolated guinea-pig ileum longitudinal muscle, cimetropium bromide displayed pA2 values of 8.19 and 7.91 (ileum and taenia coli, respectively), compared to atropine's pA2 of 8.52 and 8.41, establishing cimetropium as approximately 0.3 times as potent as atropine on muscarinic receptors [1]. In gallbladder preparations, cimetropium pA2 was 7.77 versus atropine 8.31, yet cimetropium proved 150–200 times more potent than the antispasmodic rociverine [2]. Critically, cimetropium exhibited more potent antimuscarinic effects than butylscopolamine (hyoscine butylbromide) in inhibiting contraction of guinea-pig ileum preparations, with additional inhibitory effects on ACh release not observed with atropine [3].

muscarinic receptor antagonist pA2 affinity antispasmodic potency

Colonic Tissue Selectivity: Oral Cimetropium Bromide Accumulates Preferentially in Colonic Smooth Muscle vs Atropine

In an in-vivo rat binding study with autoradiographic imaging, orally administered cimetropium bromide displayed a unique tissue distribution pattern: unlike atropine, cimetropium accumulated selectively in colonic smooth muscle, with binding to muscarinic receptors increasing over a 15-hour period. Concurrently, binding in duodenum, jejunum, and ileum decreased over time. Negligible grain densities were observed in heart, exocrine glands, and other peripheral tissues at 24 hours post-dose [1]. This profile indicates that cimetropium reaches its colonic target primarily via local transit and uptake rather than systemic absorption, differing fundamentally from atropine's non-selective distribution [1].

tissue distribution colon selectivity autoradiographic imaging

IBS Abdominal Pain Reduction: Cimetropium Bromide 3-Month RCT Efficacy vs Placebo

In a 3-month double-blind, placebo-controlled RCT enrolling 70 IBS outpatients, cimetropium bromide (50 mg tid) reduced abdominal pain episodes by 86% versus 50% for placebo (p=0.001). Pain scores decreased progressively: 40% at month 1, 66% at month 2, and 85% at month 3 in the cimetropium group, compared with 26%, 32%, and 52% reductions in placebo controls (p=0.0005). At study endpoint, 89% of cimetropium-treated patients versus 69% of placebo recipients rated themselves as globally improved (p=0.039; 95% CI for the difference: 11% to 29%). Only mild dry mouth was reported by six cimetropium patients [1]. A meta-analysis of 23 RCTs covering six smooth muscle relaxants identified cimetropium bromide (5 trials) and otilonium bromide (4 trials) as the two best-demonstrated drugs for global improvement, pain relief, and reduction of abdominal distension in IBS [2].

irritable bowel syndrome abdominal pain randomized controlled trial

Gut Transit Time Normalization: Cimetropium Bromide Selectively Accelerates Transit in Constipated IBS Patients

In 40 IBS patients stratified by baseline transit time, oral cimetropium bromide (50 mg tid) significantly shortened whole gut transit time in the subgroup with prolonged transit from 80.8 ± 4.0 h before treatment to 60.8 ± 6.7 h after treatment (p<0.01), representing a 24.8% reduction. Global clinical condition improved significantly compared with placebo (p=0.029). Notably, in patients with short baseline transit time, cimetropium had no significant effect on transit and did not improve symptoms, demonstrating a normalizing rather than a uniform prokinetic action [1]. This bidirectional motility modulation contrasts with agents that produce unidirectional effects regardless of baseline state.

gastrointestinal transit time constipation-predominant IBS prokinetic effect

Comparative Oral Bioavailability: Discontinuous Absorption of Cimetropium Bromide vs Hyoscine Butylbromide, Otilonium, and Pinaverium

Following oral administration of 200 mg cimetropium bromide to healthy volunteers, only 1–4% of the dose reached systemic circulation, yet this fraction was sufficient for therapeutic effect. The absorption exhibited a unique discontinuous pattern: two distinct phases followed by abrupt termination during the second phase. The terminal elimination half-life was 50 ± 8 min, with 46 ± 2% of an intravenous dose excreted renally, indicating substantial non-renal elimination [1]. Across the quaternary ammonium antispasmodic class, oral bioavailability varies markedly: cimetropium 1–4%, hyoscine butylbromide <1% (estimated from renal excretion), otilonium bromide approximately 3% (almost totally excreted in feces), and pinaverium bromide 8–10% (with predominant hepato-biliary excretion) [2][3].

oral bioavailability pharmacokinetics absorption kinetics

Colonoscopy Premedication: Negative Differentiation of Cimetropium Bromide vs Hyoscine Butylbromide for Polyp Detection

In a randomized, double-blind, placebo-controlled trial of 156 patients, intravenous cimetropium bromide administered before colonoscope withdrawal produced no significant improvement in polyp detection rate (52.6% vs 50.0% for placebo) or adenoma detection rate (33.3% vs 32.1% for placebo, both p>0.05) [1]. This result contrasts with hyoscine butylbromide, which in separate studies demonstrated increased surface visualization at simulated colonoscope withdrawal and was associated with improved polyp detection when administered at the cecum [2][3]. Cimetropium may still provide benefit in patients with active peristalsis or for less experienced endoscopists, but it cannot be considered interchangeable with hyoscine butylbromide for the specific purpose of enhancing polyp and adenoma detection [1].

colonoscopy polyp detection rate adenoma detection rate

Optimal Application Scenarios for Cimetropium Bromide Based on Quantified Differentiation Evidence


Irritable Bowel Syndrome with Predominant Constipation (IBS-C): Chronic Management

Cimetropium bromide is supported by direct clinical evidence for IBS-C, where it normalizes prolonged whole gut transit time (20.0 h mean reduction, from 80.8 to 60.8 h, p<0.01) without affecting patients with normal or rapid transit [1]. Combined with demonstrated 86% reduction in abdominal pain episodes over 3 months versus 50% for placebo (p=0.001) [2], cimetropium addresses both the pain and constipation dimensions of IBS-C. Its colonic-selective tissue accumulation further supports targeted action at the site of pathology. This evidence profile positions cimetropium as a rational first-line antispasmodic for IBS-C clinical trials and therapeutic formularies.

Long-Term IBS Pharmacotherapy with Psychological Comorbidity Management

A 6-month double-blind RCT demonstrated that cimetropium bromide (50 mg tid) reduced pain scores by 87% compared to 16% for placebo (p<0.01), with 87% of cimetropium patients versus 24% of placebo patients considering themselves globally improved [1]. Importantly, cimetropium treatment significantly reduced anxiety scores (STAI-X-1 state anxiety and MHQ-CBA test measures), an effect not observed with placebo [1]. With only mild dry mouth and sleepiness as reported side effects (48% of patients, no withdrawals), cimetropium offers a dual benefit for IBS patients with comorbid anxiety—a common clinical presentation—distinguishing it from antispasmodics lacking this ancillary psychometric evidence.

Preclinical GI Motility and Drug Discovery Research Models

For in vitro and in vivo gastrointestinal motility research, cimetropium bromide provides a well-characterized pharmacological tool with published pA2 values (7.77–8.19 across tissue types) [1][2], established competitive antagonism kinetics, and additional non-muscarinic spasmolytic effects including inhibition of BaCl₂- and 5-HT-induced contractions [1]. Its discontinuous oral absorption profile (1–4% bioavailability, t1/2 50 ± 8 min) and colon-selective tissue distribution make it a valuable comparator compound for studying drug distribution to GI targets versus systemic exposure. Researchers designing dose-response studies or evaluating novel antispasmodics can leverage the extensive published dataset of cimetropium's in vitro and in vivo pharmacological parameters for benchmarking.

Infantile Colic: Evidence-Based Antispasmodic Intervention

In a randomized, double-blind, placebo-controlled trial of 97 infants with colic crisis, cimetropium bromide (1.2 mg/kg orally) was significantly more effective than placebo in reducing crying duration [1]. The Cochrane systematic review confirmed cimetropium's superiority over placebo for infantile colic [2]. This indication is noteworthy because dicyclomine, another anticholinergic used for infantile colic, carries safety warnings due to serious adverse effects in infants, whereas cimetropium demonstrated a manageable safety profile. Procurement for pediatric gastroenterology research and clinical use in this niche indication is supported by dedicated RCT evidence that is unavailable for most other quaternary ammonium antispasmodics.

Quote Request

Request a Quote for Cimetropium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.